Cas no 2138085-04-6 (2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid)

2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid
- EN300-1159853
- 2138085-04-6
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- Inchi: 1S/C9H12N2O3/c1-3-5(2)8-10-6(4-12)7(11-8)9(13)14/h4-5H,3H2,1-2H3,(H,10,11)(H,13,14)
- InChI Key: ASEUICNQEGKXFV-UHFFFAOYSA-N
- SMILES: OC(C1=C(C=O)NC(C(C)CC)=N1)=O
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83Ų
- XLogP3: 1.2
2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159853-1.0g |
2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid |
2138085-04-6 | 1g |
$0.0 | 2023-06-08 |
2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid
2-(Butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic Acid: A Comprehensive Overview of Properties and Applications
The 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid (CAS No. 2138085-04-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This imidazole derivative is characterized by its unique molecular structure, which combines a formyl group and a carboxylic acid functional group on the imidazole ring. Its butan-2-yl substituent further enhances its lipophilicity, making it a valuable intermediate in drug discovery and development.
In recent years, the demand for heterocyclic compounds like 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid has surged, particularly in the field of medicinal chemistry. Researchers are increasingly exploring its potential as a building block for bioactive molecules, especially in the design of enzyme inhibitors and receptor modulators. The compound's imidazole core is structurally similar to many naturally occurring biological molecules, which explains its relevance in drug design.
The synthesis of 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure and purity. The compound's solubility profile (soluble in polar organic solvents but limited in water) makes it particularly useful for certain synthetic applications where controlled reactivity is desired.
From a pharmaceutical perspective, the formyl-imidazole-carboxylic acid structure presents interesting possibilities for drug development. The formyl group can serve as a reactive handle for further chemical modifications, while the carboxylic acid moiety offers opportunities for salt formation or esterification. These features make CAS 2138085-04-6 a versatile intermediate in creating more complex molecular architectures with potential therapeutic applications.
Recent studies have highlighted the compound's potential in addressing current medical challenges. For instance, its structural features resemble those found in certain antiviral compounds and anti-inflammatory agents, making it a subject of interest in infectious disease research. Additionally, the rise of personalized medicine and targeted therapies has increased the demand for specialized chemical building blocks like this imidazole derivative.
The commercial availability of 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid has expanded in response to growing research needs. Suppliers typically offer the compound in various purity grades, with HPLC-grade material being essential for pharmaceutical applications. Proper storage conditions (typically cool and dry environments) are crucial to maintain its stability, as the formyl group can be sensitive to certain environmental factors.
From an industrial perspective, the production of imidazole-based compounds like this one requires specialized expertise in organic synthesis. Manufacturers must adhere to strict quality control measures to ensure batch-to-batch consistency, particularly when the material is intended for research leading to potential drug candidates. The compound's structural complexity presents both challenges and opportunities for process chemists working on scale-up procedures.
Environmental and safety considerations for 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this compound. The growing emphasis on green chemistry principles has prompted investigations into more sustainable synthesis routes for such specialty chemicals.
The future outlook for CAS 2138085-04-6 appears promising, particularly as pharmaceutical research continues to explore novel heterocyclic compounds. Its unique combination of functional groups positions it as a valuable tool for medicinal chemists working on next-generation therapeutics. As the scientific community addresses current global health challenges, compounds like this formyl-substituted imidazole are likely to play increasingly important roles in drug discovery pipelines.
For researchers seeking detailed technical information about 2-(butan-2-yl)-5-formyl-1H-imidazole-4-carboxylic acid, comprehensive characterization data including spectral properties and solubility parameters are typically available from specialty chemical suppliers. The compound's growing importance is reflected in the increasing number of scientific publications referencing its use as a key intermediate in various synthetic pathways.
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